molecular formula C8H10ClF2N B6159050 1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride CAS No. 518357-41-0

1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride

Cat. No.: B6159050
CAS No.: 518357-41-0
M. Wt: 193.62 g/mol
InChI Key: JHKJEFMTELFCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluoro-3-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative with a hydrochloride salt. Its structure features a methyl group at the 3-position and fluorine atoms at the 2- and 6-positions on the aromatic ring, which influence its electronic and steric properties. Key identifiers include synonyms such as 2,6-Difluoro-3-methylbenzenemethanamine hydrochloride and registry numbers like DTXSID80378911 and SCHEMBL2849049 . Limited publicly available data on its synthesis, pharmacokinetics, or specific applications suggest it may be a research intermediate or a candidate for structure-activity relationship (SAR) studies.

Properties

CAS No.

518357-41-0

Molecular Formula

C8H10ClF2N

Molecular Weight

193.62 g/mol

IUPAC Name

(2,6-difluoro-3-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H9F2N.ClH/c1-5-2-3-7(9)6(4-11)8(5)10;/h2-3H,4,11H2,1H3;1H

InChI Key

JHKJEFMTELFCQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)CN)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride typically involves the reaction of 2,6-difluoro-3-methylbenzaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-difluoro-3-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents CAS No. Key Applications/Properties
1-(2,6-Difluoro-3-methylphenyl)methanamine HCl C₈H₁₀F₂N·HCl 203.63 g/mol 2,6-diF; 3-methyl Not provided Research intermediate (hypothesized)
Dopamine HCl (2-(3,4-Dihydroxyphenyl)ethylamine HCl) C₈H₁₁NO₂·HCl 189.64 g/mol 3,4-diOH; ethylamine backbone 62-31-7 Neurotransmitter; cardiovascular drug
Diphenhydramine HCl (2-(Diphenylmethoxy)-N,N-dimethylethanamine HCl) C₁₇H₂₁NO·HCl 291.82 g/mol Diphenylmethoxy; dimethylamine 147-24-0 Antihistamine; sedative
6-Bromo-2-fluoro-3-methylaniline HCl C₇H₈BrClFN 240.50 g/mol 6-Br; 2-F; 3-methyl Not provided Building block for medicinal chemistry

Key Comparisons:

Substituent Effects on Reactivity and Solubility :

  • The 2,6-difluoro-3-methyl substitution in the target compound enhances lipophilicity compared to dopamine HCl’s polar 3,4-dihydroxy groups. This difference likely reduces aqueous solubility but improves membrane permeability, a critical factor in drug design .
  • In contrast, diphenhydramine HCl’s diphenylmethoxy group contributes to its high molecular weight and prolonged half-life, enabling CNS penetration for sedative effects .

Pharmacological Potential: Dopamine HCl’s catechol structure enables receptor binding (e.g., dopamine D1/D2 receptors), whereas the target compound’s fluorine and methyl groups may favor interactions with fluorophilic enzyme pockets or adrenergic receptors . The 6-bromo-2-fluoro-3-methylaniline HCl (Table 1) shares halogenation with the target compound but lacks the methanamine backbone, limiting direct pharmacological parallels .

This contrasts with dopamine HCl’s focus on endogenous signaling .

Research Findings and Limitations

  • Structural Analogues in Drug Discovery : Fluorinated benzylamines like the target compound are increasingly explored in kinase inhibitor design, leveraging fluorine’s electronegativity to modulate binding affinity .
  • Toxicity and Stability: Unlike diphenhydramine HCl, which has well-documented safety profiles, the target compound’s toxicity remains uncharacterized. Preliminary analogs suggest halogenated arylalkylamines may exhibit higher hepatotoxicity than non-halogenated variants .
  • Gaps in Data: No peer-reviewed studies directly address the target compound’s biological activity or stability. Most inferences derive from structural analogs or computational modeling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.